molecular formula C13H8FNO2 B6375850 2-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol CAS No. 1261894-71-6

2-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6375850
CAS No.: 1261894-71-6
M. Wt: 229.21 g/mol
InChI Key: VXUSLBZPOFJANI-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H8FNO2 It is characterized by the presence of a cyano group, a fluoro-substituted phenyl ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluoro groups can enhance its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • 2-Cyano-4-(4-fluoro-2-hydroxyphenyl)phenol
  • 2-Cyano-5-(4-chloro-2-hydroxyphenyl)phenol
  • 2-Cyano-5-(4-bromo-2-hydroxyphenyl)phenol

Comparison: 2-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for drug development and other applications .

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-10-3-4-11(13(17)6-10)8-1-2-9(7-15)12(16)5-8/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUSLBZPOFJANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684706
Record name 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-71-6
Record name 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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